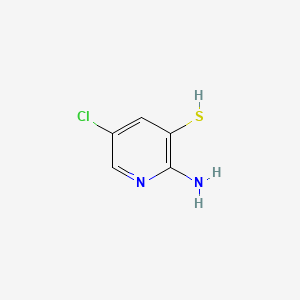

2-Amino-5-chloropyridine-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-chloropyridine-3-thiol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the second position, a chlorine atom at the fifth position, and a thiol group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloropyridine-3-thiol typically involves the following steps:

Nitration: Starting from 2,6-dichloropyridine, nitration is performed to introduce nitro groups at specific positions.

Amination: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Thiol Introduction: The thiol group is introduced through nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures high purity and consistency of the final product.

Types of Reactions:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as thiourea, sodium azide, or amines in polar solvents.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-5-chloropyridine-3-thiol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents targeting cancer, cardiovascular diseases, and neurological disorders.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloropyridine-3-thiol involves its interaction with various molecular targets:

Molecular Targets: The amino and thiol groups enhance the compound’s nucleophilicity, allowing it to react with electrophilic centers in biological molecules.

Pathways Involved: The compound can modulate enzymatic activities, inhibit specific protein functions, and interact with nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

2-Amino-5-chloropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.

2-Amino-3-chloropyridine: The chlorine atom is positioned differently, affecting its reactivity and interaction with other molecules.

2-Amino-5-bromopyridine: The bromine atom provides different electronic and steric effects compared to chlorine.

Uniqueness: 2-Amino-5-chloropyridine-3-thiol’s combination of amino, chlorine, and thiol groups imparts unique reactivity and versatility, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Biological Activity

2-Amino-5-chloropyridine-3-thiol (CAS Number: 110402-26-1) is a heterocyclic compound characterized by a pyridine ring that incorporates an amino group, a chlorine atom, and a thiol group. Its molecular formula is C5H5ClN2S. The presence of these functional groups endows the compound with diverse chemical reactivity and significant potential for biological activity, particularly in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The structure of this compound is pivotal to its biological activity. The thiol group (−SH) is known for its ability to form covalent bonds with various biological macromolecules, influencing their function. This compound's polar and non-polar characteristics allow it to interact with both hydrophilic and hydrophobic environments within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. The anticancer mechanism is hypothesized to involve redox reactions facilitated by the thiol group, which can interact with reactive oxygen species (ROS) and modulate cellular signaling pathways. Specifically, the compound may induce apoptosis in cancer cells by altering the redox state or by modifying target proteins involved in cell cycle regulation.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Covalent Bonding : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function and stability.

- Redox Modulation : The compound may act as a reducing agent, influencing oxidative stress levels within cells.

- Enzyme Inhibition : Interaction studies have shown that it can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results compared to conventional antibiotics.

- Anticancer Evaluation : In a cell viability assay using human cancer cell lines, this compound displayed IC50 values indicating effective cytotoxicity. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-chloropyrazine | Lacks thiol group; contains pyrazine instead | Different heterocyclic structure |

| 3-Amino-5-bromopyridine-2-thiol | Similar structure but contains bromine instead | Variation in halogen substitution |

| 3-Amino-5-chloropyridine-2-thiol | Contains similar functional groups but differs in position | Different substitution pattern on the pyridine ring |

The distinct combination of functional groups in this compound contributes to its unique reactivity and biological activities compared to its analogs.

Properties

IUPAC Name |

2-amino-5-chloropyridine-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCFXSLWXCHDHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.